molecular formula C10H15ClN4O2 B6276966 3-[2-(2-azidoethoxy)ethoxy]aniline hydrochloride CAS No. 2763754-60-3

3-[2-(2-azidoethoxy)ethoxy]aniline hydrochloride

Cat. No.: B6276966
CAS No.: 2763754-60-3
M. Wt: 258.7
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Description

3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride is a chemical compound with the molecular formula C10H15ClN4O2 It is characterized by the presence of an azido group, which is known for its reactivity in click chemistry, and an aniline moiety, which is a common functional group in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-azidoethoxy)ethoxy]aniline hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitroaniline and 2-(2-chloroethoxy)ethanol.

    Reduction: The nitro group of 3-nitroaniline is reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.

    Etherification: The amino group is then reacted with 2-(2-chloroethoxy)ethanol under basic conditions to form the corresponding ether.

    Azidation: The chloro group is substituted with an azido group using sodium azide in a polar aprotic solvent like dimethylformamide.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Click Chemistry: The azido group can react with alkynes in the presence of a copper catalyst to form triazoles.

Common Reagents and Conditions

    Sodium Azide: Used for azidation reactions.

    Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.

    Copper Catalyst: Used in click chemistry reactions.

Major Products Formed

    Triazoles: Formed from click chemistry reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in bioconjugation techniques to label biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(2-azidoethoxy)ethoxy]aniline hydrochloride is primarily based on the reactivity of the azido group. In click chemistry, the azido group reacts with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it useful for various applications, including bioconjugation and material science.

Comparison with Similar Compounds

Similar Compounds

  • **3-[2-(2-Azidoethoxy)ethoxy]phenol
  • **3-[2-(2-Azidoethoxy)ethoxy]benzoic acid
  • **3-[2-(2-Azidoethoxy)ethoxy]benzaldehyde

Uniqueness

3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride is unique due to the presence of both an azido group and an aniline moiety. This combination allows for versatile reactivity and makes it suitable for a wide range of chemical reactions and applications.

Properties

CAS No.

2763754-60-3

Molecular Formula

C10H15ClN4O2

Molecular Weight

258.7

Purity

95

Origin of Product

United States

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